3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13477678
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2S |
|---|---|
| Molecular Weight | 280.39 g/mol |
| IUPAC Name | benzyl 3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 |
| Standard InChI Key | YETCXDAUKROERF-UHFFFAOYSA-N |
| SMILES | C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-aminoethylsulfanyl group () and at the 1-position with a benzyl ester (). The stereochemistry of the pyrrolidine ring and substituents is critical for its interactions in biological systems, though specific stereochemical data for this compound remains limited in public databases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.39 g/mol |
| IUPAC Name | Benzyl 3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate |
| SMILES | |
| Solubility | Likely polar organic solvents (e.g., DMSO, methanol) |
| Stability | Hydrolytically sensitive due to ester group |
Synthesis and Preparation
Multi-Step Synthetic Routes
The synthesis of 3-(2-aminoethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves sequential functionalization of the pyrrolidine core. A representative pathway includes:
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Pyrrolidine Functionalization: Introduction of the sulfanyl group via nucleophilic substitution. For example, reacting 3-mercaptopyrrolidine with 2-chloroethylamine under basic conditions yields the 2-aminoethylsulfanyl intermediate .
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Esterification: Benzyl ester formation using benzyl chloroformate () in the presence of a base such as triethylamine .
Key Reaction Conditions:
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Step 1: Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
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Step 2: Performed under inert atmosphere (N or Ar) to prevent oxidation of the sulfanyl group .
Challenges and Optimization
Biological and Pharmacological Relevance
Drug Intermediate Applications
The compound’s benzyl ester group serves as a protecting moiety in peptide synthesis, enabling selective deprotection under mild conditions (e.g., hydrogenolysis with Pd/C) . Recent patents describe its use in synthesizing protease inhibitors and neuroactive agents .
Analytical Characterization
Spectroscopic Data
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NMR: -NMR spectra typically show signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.5 ppm), and the aminoethylsulfanyl group (δ 1.8–2.2 ppm).
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Mass Spectrometry: ESI-MS exhibits a prominent [M+H] peak at m/z 281.4, consistent with the molecular weight.
Industrial and Research Applications
Emerging Directions
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